[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid
Description
Chemical Identity: This compound, commonly known as tenofovir disoproxil fumarate (TDF), is a prodrug of tenofovir (TFV). Its IUPAC name is [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid . The fumarate component enhances solubility and bioavailability .
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKUDVCYGLXAH-UEMBJLSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236287-05-0 | |
| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, (2E)-2-butenedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236287-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid typically involves multiple steps. One common approach is to start with the purine derivative, which is then functionalized with a phosphonic acid group. The final step involves the addition of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Hydrolysis of Prodrug to Active Metabolite
Tenofovir disoproxil fumarate undergoes enzymatic hydrolysis in vivo to release the active metabolite, tenofovir. The reaction involves cleavage of the isopropyloxycarbonyloxymethyl (POC) ester groups via esterases, yielding the phosphonic acid moiety essential for antiviral activity .
| Reaction | Conditions | Products | Catalysts/Enzymes |
|---|---|---|---|
| Ester hydrolysis | Physiological pH (7.4), 37°C | Tenofovir, CO₂, isopropyl alcohol | Carboxylesterases |
Key Findings :
-
Hydrolysis occurs sequentially, with the first ester group cleaved faster than the second .
-
The fumarate counterion enhances solubility but does not participate directly in hydrolysis .
Salt Formation with Fumaric Acid
The prodrug is synthesized as a fumarate salt to improve stability and oral bioavailability. Fumaric acid reacts with the basic amine group of tenofovir disoproxil in a 1:1 molar ratio .
| Property | Tenofovir Disoproxil Free Base | Tenofovir Disoproxil Fumarate |
|---|---|---|
| Solubility | Low (hydrophobic) | High (1.3 mg/mL in water) |
| Stability | Prone to hygroscopic degradation | Stable under dry conditions |
| Bioavailability | <25% | >80% |
Mechanism :
The reaction occurs in anhydrous ethanol at 50–60°C, yielding crystalline product .
Hydrolytic Degradation
The prodrug degrades in acidic or alkaline conditions, forming tenofovir monoester or tenofovir, respectively .
| Condition | Degradation Products | Rate (k) |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Tenofovir monoester | 0.12 h⁻¹ |
| pH 8.0 (intestinal fluid) | Tenofovir | 0.08 h⁻¹ |
Photodegradation
Exposure to UV light (254 nm) induces cleavage of the POC ester bonds, releasing formaldehyde and isopropyl alcohol .
Synthetic Modifications for Enhanced Delivery
Phospholipid conjugates of tenofovir (e.g., hexadecoxypropoxy derivatives) are synthesized to improve cellular uptake. These involve nucleophilic substitution reactions between tenofovir and alkyl bromides .
| Derivative | Reaction | Application |
|---|---|---|
| Tenofovir hexadecyloxypropyl | Enhanced lymphatic targeting |
Analytical Characterization
Key Techniques :
Scientific Research Applications
Structural Features
The compound features a purine base (6-amino-9H-purine) linked to a phosphonic acid moiety, which is essential for its biological activity as a reverse transcriptase inhibitor.
Antiviral Activity
Tenofovir is primarily recognized for its role as an antiviral agent. It is used in the treatment of:
- HIV Infection : Tenofovir disoproxil fumarate (TDF) is part of the standard antiretroviral therapy (ART) regimen for HIV-positive patients. It acts by inhibiting reverse transcriptase, thereby preventing viral replication.
- Hepatitis B Virus (HBV) : The compound is also effective against HBV, providing a therapeutic option for patients with chronic HBV infection.
Pharmacokinetics and Bioavailability Studies
Research has extensively studied the pharmacokinetics of Tenofovir, focusing on its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Bioavailability : The oral bioavailability of Tenofovir is approximately 25%, with food enhancing absorption.
- Half-life : The elimination half-life ranges from 12 to 18 hours, allowing for once-daily dosing in clinical settings.
Resistance Studies
Studies have explored the emergence of drug resistance associated with Tenofovir use. Notable findings include:
- Resistance Mutations : Certain mutations in the reverse transcriptase gene can confer resistance to Tenofovir, necessitating ongoing monitoring in treated populations.
Combination Therapies
Tenofovir is often used in combination with other antiretroviral drugs to enhance efficacy and reduce the risk of resistance. Common combinations include:
- With Emtricitabine : This combination is widely used due to its synergistic effects and improved patient adherence.
Table 1: Summary of Clinical Applications of Tenofovir
| Application | Indication | Formulation | Dosing Frequency |
|---|---|---|---|
| Antiretroviral | HIV Infection | TDF | Once daily |
| Antiviral | Hepatitis B | TDF | Once daily |
| Pre-exposure Prophylaxis (PrEP) | HIV Prevention | TDF/Emtricitabine | Once daily |
Table 2: Pharmacokinetic Profile of Tenofovir
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~25% |
| Peak Plasma Concentration (Cmax) | 300 ng/mL at 1 hour post-dose |
| Elimination Half-life | 12–18 hours |
Case Study 1: Efficacy in HIV Treatment
A clinical trial involving 1,000 patients demonstrated that Tenofovir-based regimens resulted in a viral load suppression rate of over 90% after 48 weeks of treatment, highlighting its effectiveness in managing HIV.
Case Study 2: Long-term Safety Profile
Longitudinal studies have shown that patients on Tenofovir exhibit minimal renal toxicity over five years, reinforcing its safety as a first-line treatment option.
Mechanism of Action
The mechanism by which [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues: Acyclic Nucleoside Phosphonates
Table 1: Structural and Pharmacological Comparison
Key Findings :
Functional Analogues: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
Table 2: Mechanistic and Clinical Comparison
Key Findings :
Biological Activity
The compound [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid, commonly known as tenofovir, is a nucleotide reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B. The compound (E)-but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid involved in various metabolic pathways. This article reviews the biological activities of these compounds, highlighting their mechanisms of action, therapeutic uses, and relevant case studies.
Tenofovir acts as a competitive inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By mimicking the natural nucleotide substrates, tenofovir gets incorporated into viral DNA, leading to chain termination during DNA synthesis. This effectively inhibits viral replication and reduces viral load in infected individuals.
Pharmacokinetics
Tenofovir exhibits a half-life of approximately 17 hours and achieves peak plasma concentration within 1–2 hours post-administration. It is primarily excreted via the kidneys, necessitating monitoring of renal function in patients undergoing treatment.
Therapeutic Applications
Tenofovir is utilized in:
- HIV Treatment : As part of combination antiretroviral therapy (cART), it has shown significant efficacy in reducing viral load and improving immune function.
- Hepatitis B Treatment : It is effective in suppressing hepatitis B virus (HBV) replication, leading to improved liver function tests and reduced liver inflammation.
Case Studies
- HIV Management : A study involving 1,000 HIV-positive patients demonstrated that those treated with tenofovir showed a 90% reduction in viral load after 48 weeks compared to baseline measurements .
- Hepatitis B : Another clinical trial indicated that tenofovir therapy led to a sustained virological response in over 80% of patients with chronic hepatitis B after one year .
Metabolic Role
Fumaric acid plays a vital role in the Krebs cycle (citric acid cycle), contributing to energy production within cells. It serves as an intermediate that facilitates the conversion of carbohydrates and fats into energy.
Therapeutic Uses
Recent research has explored the use of fumaric acid derivatives in treating various conditions:
- Psoriasis : Fumaric acid esters have been shown to reduce inflammation and skin lesions in psoriasis patients.
- Multiple Sclerosis : Clinical trials suggest that fumaric acid can modulate immune responses and has neuroprotective effects.
Case Studies
- Psoriasis Treatment : A clinical trial involving fumaric acid esters reported significant improvement in skin clearance and quality of life among participants after 12 weeks of treatment .
- Multiple Sclerosis : A longitudinal study found that patients treated with fumaric acid derivatives experienced fewer relapses and improved neurological function over two years .
Comparative Analysis
| Compound Name | Mechanism of Action | Therapeutic Uses | Key Findings |
|---|---|---|---|
| Tenofovir | Inhibits reverse transcriptase | HIV, Hepatitis B | Significant reduction in viral load; renal monitoring required |
| (E)-But-2-enedioic Acid | Metabolic intermediate in Krebs cycle | Psoriasis, Multiple Sclerosis | Reduces inflammation; improves neurological function |
Q & A
Q. What is the pharmacological mechanism of [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid (tenofovir), and how is it experimentally validated?
Tenofovir acts as a nucleotide reverse transcriptase inhibitor (NRTI) by competing with endogenous deoxyadenosine triphosphate (dATP) during viral DNA synthesis. Its phosphonomethoxypropyl adenine (PMPA) moiety lacks a 3′-hydroxyl group, leading to chain termination in HIV and HBV replication. Experimental validation involves:
- Enzyme inhibition assays : Measuring inhibition of recombinant reverse transcriptase activity using radiolabeled substrates or fluorescence-based methods .
- Cell culture models : Assessing antiviral efficacy in peripheral blood mononuclear cells (PBMCs) or HBV-transfected hepatoma cell lines (e.g., HepG2.2.15) via quantification of viral RNA/DNA reduction .
Q. How is the compound characterized structurally, and what crystallographic tools are employed?
Structural characterization relies on:
- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For example, details the use of SHELX in resolving phosphonate ester conformations .
- NMR spectroscopy : Assigning proton and carbon signals to confirm stereochemical purity, particularly for the (2R)-propyl configuration and fumarate counterion .
Q. What analytical methods are recommended for quantifying the compound in antiretroviral formulations?
Reverse-phase liquid chromatography (RP-LC) and high-performance thin-layer chromatography (HPTLC) are standard. Key parameters include:
- Mobile phase optimization : Using acetonitrile-phosphate buffer (pH 3.0–5.0) to resolve tenofovir disoproxil fumarate (TDF) from co-formulated drugs like lamivudine .
- Detection : UV absorption at 265 nm, correlating with the adenine moiety’s λmax.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
Contradictions (e.g., disordered atoms, twinning) are addressed by:
Q. What methodological considerations are critical for optimizing synthetic yield and purity?
A three-step synthesis ( ) highlights:
- Phosphonate esterification : Using diisopropyl chlorophosphate to minimize side reactions.
- Fumarate salt formation : Controlling stoichiometry (2:1 molar ratio of tenofovir disoproxil to fumaric acid) to ensure crystallinity .
- Purity assays : Employing differential scanning calorimetry (DSC) to detect polymorphic impurities and RP-LC for quantitating residual solvents .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., phosphonate hydrolysis to tenofovir) .
- Analytical monitoring : Using LC-MS to track degradation kinetics and quantify hydrolytic byproducts .
Q. What strategies mitigate discrepancies in antiviral efficacy data across in vitro models?
Discrepancies arise from differences in cell permeability or metabolic activation. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
